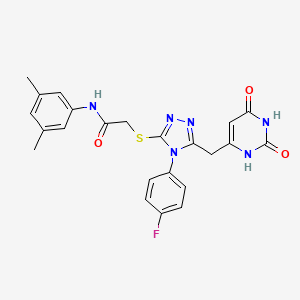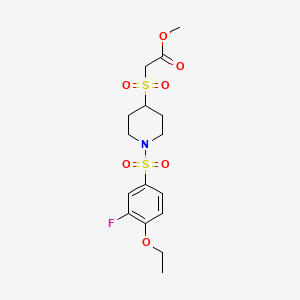
6,8-Dibromo-2-(p-tolyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-(p-tolyl)quinoline is an organic compound with the molecular formula C16H11Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features bromine atoms at the 6 and 8 positions, as well as a p-tolyl group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(p-tolyl)quinoline typically involves the bromination of 2-(p-tolyl)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
6,8-Dibromo-2-(p-tolyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds, which are valuable in materials science and pharmaceuticals.
科学的研究の応用
6,8-Dibromo-2-(p-tolyl)quinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It is investigated for its potential biological activity and as a precursor for drug development.
作用機序
The mechanism of action of 6,8-Dibromo-2-(p-tolyl)quinoline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and structures. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited .
類似化合物との比較
Similar Compounds
2-(p-Tolyl)quinoline: Lacks the bromine atoms and has different reactivity and applications.
6,8-Dibromoquinoline: Similar bromination pattern but lacks the p-tolyl group, affecting its properties and uses.
特性
IUPAC Name |
6,8-dibromo-2-(4-methylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N/c1-10-2-4-11(5-3-10)15-7-6-12-8-13(17)9-14(18)16(12)19-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFDTFOOTNLCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2545523.png)



![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2545528.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide](/img/structure/B2545537.png)



